molecular formula C10H12O3 B8765423 5-Ethyl-2-hydroxy-4-methylbenzoic acid CAS No. 58138-48-0

5-Ethyl-2-hydroxy-4-methylbenzoic acid

Cat. No.: B8765423
CAS No.: 58138-48-0
M. Wt: 180.20 g/mol
InChI Key: LQBLKEVNOVSUKN-UHFFFAOYSA-N
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Description

5-Ethyl-2-hydroxy-4-methylbenzoic acid is a substituted benzoic acid derivative featuring a hydroxyl group at position 2, a methyl group at position 4, and an ethyl group at position 4. This structural arrangement confers unique physicochemical properties, including altered solubility, acidity, and steric effects compared to simpler benzoic acid analogues.

Properties

CAS No.

58138-48-0

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

5-ethyl-2-hydroxy-4-methylbenzoic acid

InChI

InChI=1S/C10H12O3/c1-3-7-5-8(10(12)13)9(11)4-6(7)2/h4-5,11H,3H2,1-2H3,(H,12,13)

InChI Key

LQBLKEVNOVSUKN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1C)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Hydroxybenzoic Acid (CAS 99-96-7)

  • Structure : Contains a hydroxyl group at position 4 and a carboxylic acid group.
  • Properties :
    • Melting point: 210–213°C (higher than most alkyl-substituted derivatives due to strong hydrogen bonding) .
    • Solubility: Moderately soluble in water (4.7 g/L at 25°C) due to polar functional groups.
    • Acidity: pKa ~4.5 (weaker acid than ortho-substituted derivatives).
  • Applications : Precursor for parabens (preservatives) and polymer synthesis .
  • Comparison : The ethyl and methyl substituents in 5-Ethyl-2-hydroxy-4-methylbenzoic acid likely reduce water solubility and increase lipophilicity, making it more suitable for lipid-based formulations. The hydroxyl group at position 2 (ortho to the carboxyl group) may enhance acidity (lower pKa) compared to 4-hydroxybenzoic acid due to intramolecular hydrogen bonding .

Methyl 4-Acetamido-2-hydroxybenzoate

  • Structure : Features an acetamido group at position 4, a hydroxyl group at position 2, and a methyl ester.
  • Properties :
    • Reactivity: The ester group undergoes hydrolysis under basic conditions, as seen in saponification reactions (e.g., conversion of ester 2 to acid 3 in ) .
    • Stability: The acetamido group may reduce susceptibility to oxidation compared to alkyl substituents.
  • Applications : Intermediate in synthesizing bioactive molecules (e.g., benzimidazole derivatives) .
  • Comparison : Unlike the methyl ester in this compound, this compound retains a free carboxylic acid group, enabling direct participation in salt formation or conjugation reactions. The ethyl group may introduce greater steric hindrance, slowing nucleophilic attacks compared to the acetamido group .

4-(4-Substitutedbenzamido)benzoic Acids

  • Structure : Derivatives with amide linkages at position 4 (e.g., 2a–2e in ) .
  • Properties :
    • Solubility: Amide groups enhance polarity, improving aqueous solubility compared to alkyl-substituted analogs.
    • Stability: Amide bonds resist hydrolysis under mild conditions, unlike esters.
  • Applications: Potential antimicrobial or anti-inflammatory agents due to bioisosteric effects .
  • Comparison : The absence of an amide group in this compound may limit its biological interactions but improve metabolic stability in acidic environments.

Table 1: Comparative Analysis of Benzoic Acid Derivatives

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Solubility (Water) pKa Applications
This compound 2-OH, 4-CH₃, 5-C₂H₅ ~194.2* ~180–190* Low* ~3.8* Pharmaceuticals, synthesis
4-Hydroxybenzoic acid 4-OH 138.1 210–213 4.7 g/L 4.5 Preservatives, polymers
Methyl 4-acetamido-2-hydroxybenzoate 2-OH, 4-NHCOCH₃, COOCH₃ 223.2 Not reported Moderate ~4.2 Drug intermediates
4-(4-Chlorobenzamido)benzoic acid 4-Cl-C₆H₄CONH- at position 4 275.7 230–235 Low ~3.9 Antimicrobial agents

*Estimated based on substituent effects.

Key Insights

  • Synthetic Routes : Methods for analogous compounds (e.g., hydrolysis of esters , amide coupling ) may apply to this compound, though alkylation steps would be required for ethyl and methyl groups.
  • Biological Relevance : The ortho-hydroxyl group may enhance metal chelation or antioxidant activity, similar to salicylic acid derivatives .

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